3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol
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Overview
Description
3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol is a complex organic compound featuring a pyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol involves multiple steps:
Hydrolysis of Ethyl 5-amino-1H-pyrazole-4-carboxylates: This step involves the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates to obtain the corresponding carboxylic acids.
Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Treatment with Substituted Anilines: The oxazinones are treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including cyclization and substitution reactions, under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group.
Reduction: Reduction reactions can occur at the pyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidine core.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.
Scientific Research Applications
3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting CDK2/cyclin A2, which is crucial in cancer treatment.
Biological Studies: It exhibits cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Molecular Modeling: The compound is used in molecular modeling studies to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol involves inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target CDK2 and have similar biological activities.
Uniqueness
3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2/cyclin A2. This specificity makes it a promising candidate for further development as an anti-cancer agent .
Properties
Molecular Formula |
C20H16N6O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol |
InChI |
InChI=1S/C20H16N6O/c1-12-6-7-17(13(2)8-12)26-19-16(10-22-26)20-24-23-18(25(20)11-21-19)14-4-3-5-15(27)9-14/h3-11,27H,1-2H3 |
InChI Key |
YMDYCNPNCYSLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=CC=C5)O)C |
Origin of Product |
United States |
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